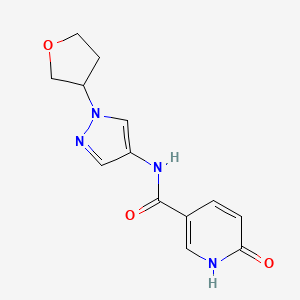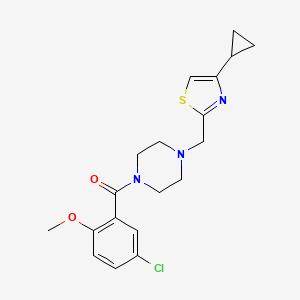
(5-Chloro-2-methoxyphenyl)(4-((4-cyclopropylthiazol-2-yl)methyl)piperazin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (5-Chloro-2-methoxyphenyl)(4-((4-cyclopropylthiazol-2-yl)methyl)piperazin-1-yl)methanone is a chemical compound with potential therapeutic properties . It is available for purchase for research purposes.
Synthesis Analysis
The synthesis of similar compounds has been described in the literature . A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Molecular Structure Analysis
The molecular structure of this compound can be determined using various spectroscopic techniques, including mass spectra, 1HNMR, 13CNMR, and X-Ray diffraction analysis .科学的研究の応用
Synthesis and Biological Activity
The synthesis of novel chemical compounds and their derivatives often leads to the discovery of new biological activities. For instance, the synthesis of new 1,2,4-triazole derivatives has been reported, which were screened for their antimicrobial activities. Some of these compounds exhibited good to moderate activities against test microorganisms, indicating their potential as antimicrobial agents (Bektaş et al., 2007). Similarly, triazole analogues of piperazine have shown significant inhibition of bacterial growth, highlighting their potential for further development as antibacterial agents (Nagaraj et al., 2018).
Antagonistic Properties
Research into the antagonistic properties of certain compounds has led to the discovery of potent antagonists for specific receptors. For example, small molecule antagonists of the G protein-coupled receptor NPBWR1 (GPR7) have been synthesized, exhibiting subnanomolar potencies in functional and binding assays (Romero et al., 2012). This research indicates the potential therapeutic application of these compounds in treating conditions associated with this receptor.
Anticancer and Antituberculosis Studies
The synthesis and evaluation of derivatives, such as "[1-(4-Chlorophenyl) cyclopropyl] (piperazin-1-yl) methanone derivates," have shown promising in vitro anticancer and antituberculosis activities. Some of these derivatives exhibited significant activity against human breast cancer cell lines and M. tuberculosis, suggesting their potential as anticancer and antituberculosis agents (Mallikarjuna et al., 2014).
Tubulin Polymerization Inhibitors
N-Heterocyclic (4-Phenylpiperazin-1-yl)methanones derived from phenoxazine and phenothiazine have been identified as highly potent inhibitors of tubulin polymerization. These compounds showed excellent antiproliferative properties against a large number of cancer cell lines and potently inhibited tubulin polymerization, suggesting their suitability for the development of novel cancer therapeutics (Prinz et al., 2017).
将来の方向性
作用機序
Mode of Action
Based on its structural features, it may interact with its targets through non-covalent interactions such as hydrogen bonding and hydrophobic interactions .
Biochemical Pathways
Without specific target identification, it’s challenging to determine the exact biochemical pathways this compound affects. Compounds with similar structures have been shown to affect various biochemical pathways .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown. These properties are crucial for understanding the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. Without specific information about the compound’s target and mode of action, it’s difficult to predict how these factors would affect the compound .
特性
IUPAC Name |
(5-chloro-2-methoxyphenyl)-[4-[(4-cyclopropyl-1,3-thiazol-2-yl)methyl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3O2S/c1-25-17-5-4-14(20)10-15(17)19(24)23-8-6-22(7-9-23)11-18-21-16(12-26-18)13-2-3-13/h4-5,10,12-13H,2-3,6-9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUUZWZULGCSMMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)N2CCN(CC2)CC3=NC(=CS3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[3-(1H-Benzoimidazol-2-yl)-pyridin-2-ylsulfanyl]-acetonitrile](/img/structure/B2887027.png)
![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)-N-(pyridin-2-ylmethyl)propanamide](/img/structure/B2887028.png)
![3-ethyl-2-[(E)-2-(2-methoxyphenyl)ethenyl]-1,3-benzothiazol-3-ium iodide](/img/structure/B2887031.png)
![N-(3,4-dichlorophenyl)-4-methoxy-[1,4'-bipiperidine]-1'-carboxamide](/img/structure/B2887032.png)
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide](/img/structure/B2887033.png)
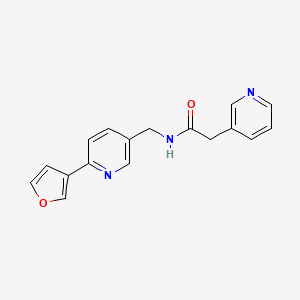
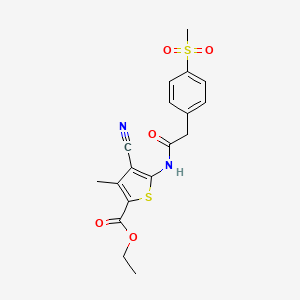
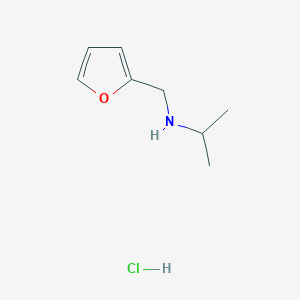

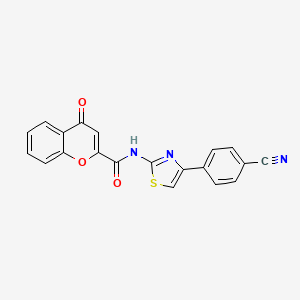
![N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)-6-(trifluoromethyl)nicotinamide](/img/structure/B2887042.png)
![3-(3-Chloro-4-methylphenyl)-6-[(4-chlorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2887045.png)
![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl)-4-fluoro-2-methylbenzenesulfonamide](/img/structure/B2887046.png)
